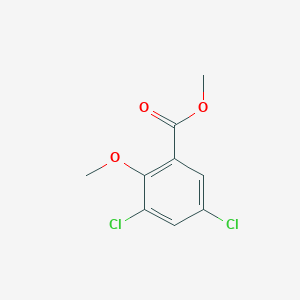

5-Methyl-2-(propylamino)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoic acid derivatives is a topic of interest in several papers. For instance, the synthesis of 4-(N-Phenylamino)-benzoic acid is described as starting from p-aminobenzoic acid, which undergoes esterification, acetylation, and then a reaction with copper dust and potassium carbonate to yield the final product . Another paper presents a method for synthesizing 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids and anilines as starting materials . These methods could potentially be adapted for the synthesis of 5-Methyl-2-(propylamino)benzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives can be optimized using computational methods such as density functional theory (DFT), as demonstrated in one of the papers . This approach can predict the molecular structure of 5-Methyl-2-(propylamino)benzoic acid and provide insights into its electronic properties.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as indicated by the spectroscopic studies in one of the papers . The reactivity of these compounds in Michael additions and Diels-Alder reactions is also noted, which could be relevant for further functionalization of 5-Methyl-2-(propylamino)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as ionization constants and solubility, can be influenced by substituents on the benzene ring. For example, the ionization constants of Mannich bases derived from benzoic acid suggest that protonation may occur at physiological pH . The steric and electronic effects of substituents on benzoic acids have been studied using X-ray diffraction (XRD), NMR spectroscopy, and theoretical calculations, which can be applied to understand the properties of 5-Methyl-2-(propylamino)benzoic acid .

Wissenschaftliche Forschungsanwendungen

Receptor Binding Sites and Hypoglycemic Activity

5-Methyl-2-(propylamino)benzoic acid is involved in the study of receptor binding sites in relation to hypoglycemic activity. Research by Brown and Foubister (1984) discusses the activity of [(acylamino)ethyl]benzoic acids, highlighting their role in binding at insulin-releasing receptor sites of pancreatic beta cells. This research indicates that specific structural components, such as a carboxyl group attached to the aromatic ring, are crucial for high hypoglycemic activity, similar to sulfonylurea drugs (Brown & Foubister, 1984).

Chloride Ion Transport in Human Erythrocyte Ghost Membranes

The modification of chloride ion transport in human erythrocyte ghost membranes has been studied using compounds based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid. Branchini et al. (1995) evaluated photoaffinity labeling agents for their effects on Cl- channel blockers. This research contributes to understanding the impact of these compounds on biological membranes (Branchini et al., 1995).

Spectroscopic Studies of Salicylic Acid Derivatives

Investigations into the spectral properties of salicylic acid derivatives have been conducted. Takač and Vikić Topić (2004) analyzed the structures and spectral properties of various salicylic acid derivatives, including 2,4- and 2,5-dihydroxybenzamides. This research offers insights into the chemical behavior and properties of these compounds, contributing to the broader understanding of benzoic acid derivatives (Takač & Vikić Topić, 2004).

Role in Inducing Multiple Stress Tolerance in Plants

Research by Senaratna et al. (2004) has explored the regulatory role of benzoic acid derivatives in inducing multiple stress tolerance in plants. This study shows that benzoic acid is effective in imparting tolerance to various stresses, suggesting its importance in plant biology (Senaratna et al., 2004).

Mercury Sensing in Water

A study by Nolan and Lippard (2007) introduced a red-emitting sensor for mercuric ion based on a similar structure, demonstrating the potential application of these compounds in environmental monitoring and the detection of heavy metals in water (Nolan & Lippard, 2007).

Zukünftige Richtungen

While specific future directions for “5-Methyl-2-(propylamino)benzoic acid” are not available, research into the properties and potential applications of benzoic acid derivatives is ongoing. For instance, a study found that double substitution leads to a highly polymorphic system in a similar compound . This suggests that “5-Methyl-2-(propylamino)benzoic acid” could also exhibit interesting polymorphic behavior, which could be a potential area of future research.

Wirkmechanismus

Target of Action

Similar benzoate compounds have been used as local anesthetics , which typically act on sodium ion channels on nerve membranes .

Mode of Action

, local anesthetics generally work by binding to specific parts of the sodium ion channels on nerve membranes. This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Biochemical Pathways

It’s worth noting that local anesthetics, which similar benzoate compounds are used as , generally affect the nerve signal conduction pathway .

Result of Action

Local anesthetics typically result in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Eigenschaften

IUPAC Name |

5-methyl-2-(propylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-6-12-10-5-4-8(2)7-9(10)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLYOLFBOWPGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586111 | |

| Record name | 5-Methyl-2-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(propylamino)benzoic acid | |

CAS RN |

893727-34-9 | |

| Record name | 5-Methyl-2-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

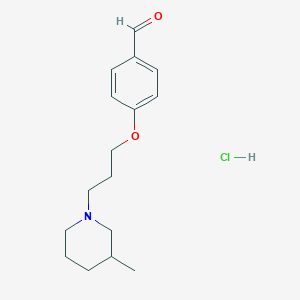

![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)

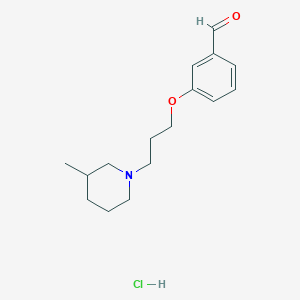

![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)

![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)